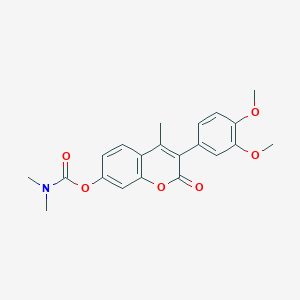

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate

Description

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 3 with a 3,4-dimethoxyphenyl group, at position 4 with a methyl group, and at position 7 with a dimethylcarbamate ester. Its molecular formula is C₂₁H₂₁NO₇ (calculated molecular weight: 399.39 g/mol).

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-12-15-8-7-14(27-21(24)22(2)3)11-17(15)28-20(23)19(12)13-6-9-16(25-4)18(10-13)26-5/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMGWHLTOALIJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N(C)C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

Formation of the chromenone core: This can be achieved through a cyclization reaction involving a suitable precursor such as 4-methylcoumarin.

Introduction of the dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.

Attachment of the dimethylcarbamate moiety: This can be accomplished through a nucleophilic substitution reaction using dimethylcarbamoyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate moiety, using reagents such as alkyl halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate is , with a molecular weight of approximately 383.4 g/mol. The compound's structure includes a chromenone backbone substituted with a dimethylcarbamate group, which contributes to its biological activity.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry highlighted that derivatives of chromenones can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Study:

A particular derivative was tested against human breast cancer cell lines (MCF-7) and showed a dose-dependent reduction in cell viability, indicating potential as a therapeutic agent for breast cancer treatment.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Apoptosis induction |

| Compound B | MCF-7 | 5 | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective potential of chromenone derivatives has also been explored. Studies indicate that these compounds can inhibit acetylcholinesterase activity, which is beneficial in the treatment of Alzheimer's disease. This inhibition can enhance cholinergic transmission in the brain, potentially improving cognitive functions .

Case Study:

In vitro assays demonstrated that this compound exhibited significant acetylcholinesterase inhibitory activity with an IC50 value lower than standard inhibitors like donepezil .

Insecticidal Properties

The compound has also been evaluated for its insecticidal properties against various agricultural pests. Studies suggest that chromenone derivatives can act as effective insecticides by disrupting the hormonal balance in insects, leading to growth inhibition and mortality .

Case Study:

Field trials conducted on aphids showed that formulations containing this compound resulted in over a 70% reduction in pest populations within two weeks of application .

| Pest | Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 75 | 200 |

| Thrips | 65 | 150 |

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations:

Substituent Position and Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound provides greater electron-donating capacity compared to mono-methoxy or phenoxy substituents . Compounds with phenoxy linkages (e.g., ) may exhibit altered solubility due to reduced polarity compared to aryl groups.

The diethylcarbamate in introduces larger alkyl chains, which may reduce metabolic stability compared to dimethylcarbamate in the target compound .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate is a compound belonging to the class of chromenone derivatives. This compound has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a chromenone backbone with methoxy and dimethylcarbamate substituents, which contribute to its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activities involved in inflammatory pathways and lipid metabolism. For instance, studies have shown that compounds with similar structures can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromenone derivatives. For example, this compound has demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro.

Table 2: Anti-inflammatory Activity Data

These results suggest that the compound may be effective in managing inflammatory conditions by downregulating cytokine production.

Antimicrobial Activity

The antimicrobial properties of chromenone derivatives have also been investigated. The compound demonstrated activity against several bacterial strains.

Table 3: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Studies and Research Findings

A notable study evaluated the effect of similar chromenone derivatives on lipid metabolism in hepatocytes. The study found that these compounds could significantly reduce lipid accumulation by enhancing mitochondrial biogenesis through activation of PGC1α pathways .

Another research effort focused on the synthesis and biological evaluation of a series of chromenone analogs, revealing structure-activity relationships that highlight the importance of methoxy substitutions in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate, and how can purity be optimized?

- Methodology :

Core Synthesis : Start with a chromen-2-one scaffold. Introduce the 3,4-dimethoxyphenyl group via Friedel-Crafts alkylation using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Methyl Group Introduction : Perform alkylation at the 4-position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

Carbamate Formation : React the hydroxyl group at the 7-position with dimethylcarbamoyl chloride in anhydrous dichloromethane, using triethylamine as a base .

- Optimization : Use continuous flow reactors to enhance reaction efficiency and purity (>95%) . Purify intermediates via column chromatography (SiO₂, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Identify methoxy protons (δ 3.8–4.0 ppm), chromenone carbonyl (δ 165–170 ppm), and dimethylcarbamate protons (δ 2.8–3.1 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 413.135) and fragmentation patterns .

- FTIR : Validate carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and carbamate N-H/C-O bonds .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Assays :

- Anticancer : MTT assay (IC₅₀ determination in cancer cell lines like MCF-7 or HeLa) .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or topoisomerase II inhibition (kinetic parameters: Kᵢ, IC₅₀) .

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Strategy :

Substituent Variation : Synthesize analogs with halogen (Cl, F) or nitro groups at the 3,4-dimethoxyphenyl ring. Compare bioactivity via dose-response curves .

Scaffold Modification : Replace the chromenone core with quinolinone or coumarin derivatives to assess scaffold specificity .

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for COX-2 or DNA gyrase .

Q. How should researchers address contradictions in reported IC₅₀ values across studies?

- Resolution Steps :

Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

Validate Data Statistically : Apply ANOVA or t-tests to compare replicates. Use Design of Experiments (DoE) to identify confounding factors (e.g., solvent polarity) .

Cross-Validate Mechanisms : Confirm target engagement via Western blot (e.g., apoptosis markers like caspase-3) .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

- Methods :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., K_D, k_on/k_off rates) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB deposition for COX-2 complexes) .

Q. What industrial-scale synthesis challenges exist, and how can they be mitigated?

- Challenges & Solutions :

- Low Yield in Carbamate Formation : Optimize stoichiometry (1.2:1 dimethylcarbamoyl chloride:chromenol) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

- Purification at Scale : Implement centrifugal partition chromatography (CPC) to replace column chromatography .

- Byproduct Management : Employ in-line FTIR monitoring to track reaction progress and minimize impurities .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.